molecular formula C26H31N3O2 B6055756 1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide

Cat. No. B6055756
M. Wt: 417.5 g/mol
InChI Key: ZJAGBUFBTFYQJY-UHFFFAOYSA-N
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Description

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X has been shown to have both biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various diseases, including cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X is its potential therapeutic applications, particularly in the treatment of cancer. However, there are also limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of 1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X, which can make it challenging to study its effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several potential future directions for research on 1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X. One area of interest is the development of more efficient synthesis methods to obtain pure samples of the compound. Another area of research is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and limitations for its use in clinical settings.

Synthesis Methods

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X can be synthesized using a multi-step process that involves the reaction of piperidinecarboxylic acid with 3-(1H-indol-2-yl)phenylamine, followed by the addition of 2-ethylbutanoyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In particular, it has been found to be effective in treating various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-3-18(4-2)26(31)29-14-8-11-21(17-29)25(30)27-22-12-7-10-19(15-22)24-16-20-9-5-6-13-23(20)28-24/h5-7,9-10,12-13,15-16,18,21,28H,3-4,8,11,14,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGBUFBTFYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide

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